N1-(2,4-difluorophenyl)-N2-phenethyloxalamide
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Overview
Description
Scientific Research Applications
- Fluorinated molecules have garnered significant interest in drug discovery due to their unique properties. Fo24, with its trifluorinated benzamide structure, could be explored for novel drug development. Researchers investigate its interactions with biological targets, pharmacokinetics, and potential therapeutic applications .
- Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. It crystallizes in space group Pn (No. 7). Both aromatic rings are effectively coplanar, forming an intramolecular contact. Understanding its crystal structure aids in predicting its behavior and properties .
- Fo24 contains fluorine atoms, which play a crucial role in its chemical behavior. Researchers study its hydrogen bonding patterns, including 1D amide–amide interactions and weaker C-H⋯F/O interactions. These insights contribute to our understanding of fluorine-containing compounds .
- Fo24 exhibits ring stacking interactions. Investigating its stacking behavior provides valuable information for designing new materials or optimizing existing ones. Researchers explore how Fo24 interacts with other molecules in the solid state .
- Fo24 belongs to a larger isomer grid containing three sets of six isomers (FpXY, FmXY, and FoXY). These isomers differ in the substitution pattern (para, meta, ortho) of the monofluoro-substituted aromatic ring. Understanding these isomers aids in designing tailored compounds for specific applications .
- Researchers should explore Fo24’s reactivity, stability, and potential applications beyond its crystal structure. Investigating its biological activity, solubility, and toxicity profiles could guide its use in drug design or materials science .
Medicinal Chemistry and Pharmaceuticals
Crystal Structure Studies
Fluorine Chemistry and Hydrogen Bonding
Molecular Stacking and Ring Interactions
Structural Isomer Grids
Future Research Directions
Future Directions
Fluorinated molecules have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades, with the development of new drugs and therapies . Therefore, “N1-(2,4-difluorophenyl)-N2-phenethyloxalamide” and similar compounds may continue to be a focus of future research in these fields.
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) .
Mode of Action
Similar compounds have been found to inhibit the activity of their target proteins, leading to downstream effects .
Biochemical Pathways
The aforementioned targets are involved in various biochemical pathways, including cell growth, proliferation, and inflammation .
Pharmacokinetics
The n1 position is involved in pharmacokinetic properties and overall potency in similar compounds .
Result of Action
Inhibition of the aforementioned targets can lead to a variety of cellular effects, including reduced cell growth and proliferation .
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c17-12-6-7-14(13(18)10-12)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWFXKYHTWMGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-N2-phenethyloxalamide |
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